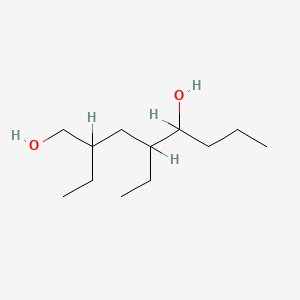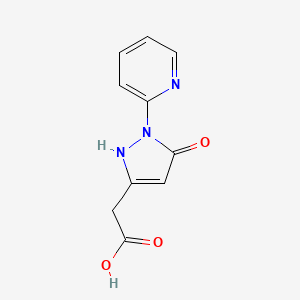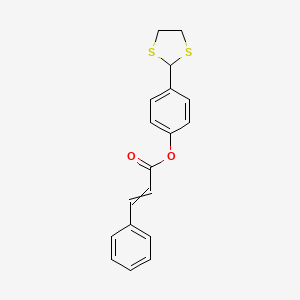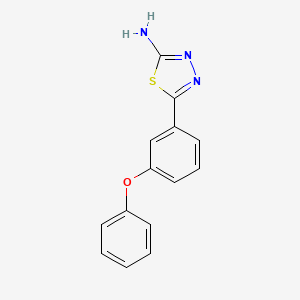
2,4-Diethyloctane-1,5-diol
概要
説明
“2,4-Diethyloctane-1,5-diol” is a chemical compound with the molecular formula C12H26O2 . It is used in the preparation of thermosetting materials .
Molecular Structure Analysis
The molecular structure of “2,4-Diethyloctane-1,5-diol” consists of a carbon backbone with two ethyl groups attached at the 2nd and 4th carbon atoms, and hydroxyl groups (-OH) attached at the 1st and 5th carbon atoms . The exact mass of the molecule is 202.193280068 g/mol .
Physical And Chemical Properties Analysis
The molecular weight of “2,4-Diethyloctane-1,5-diol” is 202.33 g/mol . It has a density of 0.908g/cm3 . The boiling point is 279.2ºC at 760mmHg . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .
科学的研究の応用
Dermatological Applications
Research indicates that pentane-1,5-diol, a compound structurally similar to 2,4-Diethyloctane-1,5-diol, exhibits significant potential in dermatology. It enhances the percutaneous absorption of active substances, acting as an effective solvent, water-binding substance, antimicrobial agent, and preservative. This makes it a valuable ingredient in dermatological preparations, improving the efficacy and usability of formulations for commonly used drugs. Pentane-1,5-diol is noted for its cosmetic attractiveness, low risk for skin and eye irritation, low toxicity, and absence of bad odor (Faergemann et al., 2005).
Pharmaceutical and Cosmetic Enhancer
Further research underscores the advantages of pentane-1,5-diol over other diols, such as propylene glycol, in pharmaceutical formulations. Its efficacy, safety, pharmaceutical, and cosmetic properties, alongside its antimicrobial spectrum and low toxicity, make it an attractive substance for use in topical administration. These characteristics, combined with its cost-effectiveness, highlight its utility in enhancing drug delivery and formulation properties (Jacobsson Sundberg & Faergemann, 2008).
Polymer Application
The applications of diols extend into the polymer sector, where compounds like 2,4-diethyl-1,5-pentanediol are used as components in various polymeric materials. These diols contribute to the characteristics and performance of polymers used in a wide range of industries, from adhesives and coatings to composites and plastics, showcasing the versatility and importance of diols in material science (Liu Yi-jun, 2005).
Bio-Based Chemical Production
The microbial production of diols, such as 1,4-butanediol and 1,5-pentanediol, from renewable resources, represents a significant area of research. These diols are considered platform chemicals with a wide range of applications in chemicals and fuels. Advances in biotechnology have enabled the efficient bioconversion of renewable materials into valuable diols, contributing to sustainable chemical production and reducing reliance on fossil resources (Zeng & Sabra, 2011).
作用機序
Safety and Hazards
“2,4-Diethyloctane-1,5-diol” is classified under the GHS07 hazard class . It has the hazard statement H319, which means it causes serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
特性
IUPAC Name |
2,4-diethyloctane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-4-7-12(14)11(6-3)8-10(5-2)9-13/h10-14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKYZXPQXKTGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CC)CC(CC)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30915794 | |
| Record name | 2,4-Diethyloctane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30915794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diethyloctane-1,5-diol | |
CAS RN |
94277-83-5 | |
| Record name | 2,4-Diethyl-1,5-octanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94277-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diethyloctane-1,5-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094277835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diethyloctane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30915794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diethyloctane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties and applications of 2,4-Diethyloctane-1,5-diol as described in the research?
A1: The research paper "Oligomers and polymers based on diethyloctanediols, processes for their preparation and their use" [] focuses on the utilization of 2,4-Diethyloctane-1,5-diol as a monomer in the production of oligomers and polymers. Specifically, the research highlights its use in creating polyesters for 2k-polyurethane lacquers. This suggests that the compound possesses properties suitable for polymerization and film formation, contributing to the desired characteristics of these lacquers.
Q2: How does the structure of 2,4-Diethyloctane-1,5-diol lend itself to its use in polymers?
A2: 2,4-Diethyloctane-1,5-diol possesses two hydroxyl (-OH) groups, making it a diol. These hydroxyl groups are reactive sites that can participate in polymerization reactions, forming ester linkages with suitable co-monomers. This ability to form linkages through its hydroxyl groups is crucial for its incorporation into polyester chains, ultimately contributing to the properties of the final polymer material, such as those found in 2k-polyurethane lacquers as mentioned in the research [].
Q3: Are there alternative uses for 2,4-Diethyloctane-1,5-diol based polymers besides lacquers?
A3: While the research focuses on lacquer applications, the paper also mentions that the oligomers and polymers derived from 2,4-Diethyloctane-1,5-diol can be used in the production of molding compounds and adhesives []. This suggests a broader potential for this compound in various material science applications beyond coatings, depending on the specific properties achieved through polymerization and formulation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)
![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)





